molecular formula C16H21FN2O B6102485 1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine

1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine

Cat. No. B6102485
M. Wt: 276.35 g/mol
InChI Key: YIELLYYJULZFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the central nervous system. CPP is a derivative of piperazine and has been shown to possess high affinity for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor involved in synaptic plasticity and learning and memory processes.

Mechanism of Action

1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine acts as a competitive antagonist at the NMDA receptor, binding to the receptor's glycine site and preventing the binding of the co-agonist glycine. This results in the inhibition of NMDA receptor activity and the blockade of synaptic plasticity processes such as LTP and LTD.
Biochemical and Physiological Effects:
The blockade of NMDA receptor activity by this compound has been shown to have a range of biochemical and physiological effects. In addition to its role in synaptic plasticity, the NMDA receptor is involved in a variety of other processes, including pain perception, neuronal development, and neurodegeneration. Studies have shown that this compound can modulate these processes, making it a potential therapeutic agent for a range of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine as a research tool is its high affinity and selectivity for the NMDA receptor. This allows for precise modulation of NMDA receptor activity and investigation of the role of this receptor in various physiological and pathological processes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.

Future Directions

There are several future directions for research involving 1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have therapeutic potential. Additionally, research is ongoing into the development of more selective NMDA receptor antagonists that may have fewer side effects than this compound. Finally, the use of this compound in combination with other drugs or therapies may hold promise for the treatment of a range of neurological disorders.

Synthesis Methods

1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine can be synthesized through a multi-step process starting with the reaction between cyclopentanone and ethyl chloroformate to form ethyl cyclopentanecarboxylate. This intermediate is then reacted with piperazine to form the corresponding ester, which is subsequently hydrolyzed to yield this compound. The synthesis of this compound has been optimized to minimize impurities and increase yield, making it a viable option for research purposes.

Scientific Research Applications

1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied in the context of neuroscience research, particularly in the field of synaptic plasticity. This compound has been shown to block the NMDA receptor, which is involved in long-term potentiation (LTP) and long-term depression (LTD), two processes that underlie learning and memory. By selectively blocking the NMDA receptor, this compound has been used to investigate the role of this receptor in synaptic plasticity and the mechanisms underlying learning and memory.

properties

IUPAC Name

cyclopentyl-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c17-14-7-3-4-8-15(14)18-9-11-19(12-10-18)16(20)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIELLYYJULZFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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